molecular formula C18H26BFO4 B2613508 2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246706-51-2

2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2613508
CAS No.: 2246706-51-2
M. Wt: 336.21
InChI Key: RDJLASUFBUARRK-UHFFFAOYSA-N
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Description

This compound is a pinacol-protected boronic ester featuring a phenyl ring substituted at the 5-position with fluorine and at the 2-position with an oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) group. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

2-[5-fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BFO4/c1-17(2)18(3,4)24-19(23-17)15-11-14(20)5-6-16(15)22-12-13-7-9-21-10-8-13/h5-6,11,13H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJLASUFBUARRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluoro-2-(oxan-4-ylmethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for:

Mechanism of Action

The compound exerts its effects through the Suzuki-Miyaura coupling mechanism, which involves:

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural analogs, emphasizing substituent effects on reactivity and applications:

Compound Name Substituents Electronic Effects Steric Effects Key Applications Reference
2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-F, 2-(oxan-4-ylmethoxy) Moderate electron-withdrawing (F), weak donating (ether) High (bulky tetrahydropyran) Pharmaceutical intermediates, cross-coupling
2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-F, 2-OCH₃ Strong electron-withdrawing (F), donating (OCH₃) Low (small methoxy) Fluorescence probes, Suzuki reactions
2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-F, 2-(cyclopropylmethoxy) Electron-withdrawing (F), weak donating (ether) Moderate (cyclopropyl) Catalytic borylation, drug synthesis
5-Fluoro-2-(3-(pinacol boronate)phenyl)-1H-indole 5-F, linked to indole Electron-withdrawing (F), conjugated indole Moderate (indole core) p97 ATPase inhibitors
(E)-4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) Styryl group Strong conjugation (styryl) Low (linear substituent) Hydrogen peroxide detection, fluorescence probes

Reactivity in Cross-Coupling Reactions

  • Target Compound: The oxan-4-ylmethoxy group’s steric bulk may slow transmetalation in Suzuki reactions but improve regioselectivity in challenging substrates .
  • Methoxy Analog (CAS 1383806-53-8) : Smaller substituent size allows faster reaction kinetics but may reduce selectivity in congested systems .
  • Indole-Linked Boronate () : The indole moiety directs coupling to electron-deficient aryl halides, useful in synthesizing heterobiaryl pharmaceuticals .

Solubility and Stability

  • The oxan-4-ylmethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methoxy or cyclopropylmethoxy analogs .
  • Styryl derivatives (e.g., STBPin) exhibit enhanced conjugation for optical applications but reduced thermal stability due to extended π-systems .

Biological Activity

2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure allows for various biological interactions, making it a subject of interest in drug development and pharmacology.

  • Molecular Formula : C₁₈H₂₆BFO₄
  • Molecular Weight : 336.2 g/mol
  • CAS Number : 2246706-51-2

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination. Boron compounds are known to influence enzyme activity and protein interactions, which can lead to various therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can alter the bioavailability of substrates and affect overall metabolic rates.

Case Study 1: Antitumor Efficacy

A study conducted on cell lines representing different cancer types demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase-dependent apoptosis pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Apoptosis induction
A549 (Lung)15Caspase activation
HeLa (Cervical)10Cell cycle arrest

Case Study 2: Antimicrobial Activity

In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

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